1-O-Acetyl britannilactone

Vue d'ensemble

Description

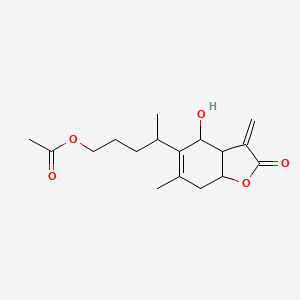

1-O-Acetyl britannilactone is a sesquiterpene lactone derived from the flowers of Inula britannica and Inula japonica. It is known for its biological activities, including anti-inflammatory and anti-cancer properties. The compound has a molecular formula of C17H24O5 and a molecular weight of 308.37 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-O-Acetyl britannilactone can be synthesized through chemical reactions such as esterification or oxidation. The synthesis typically involves the acetylation of britannilactone, a naturally occurring compound in Inula species .

Industrial Production Methods: Industrial production of this compound often involves the extraction of britannilactone from Inula flowers using organic solvents, followed by acetylation. The extraction process includes soaking the flowers in solvents like ethanol or methanol and then distilling the solution to obtain the desired compound .

Analyse Des Réactions Chimiques

Enzyme Inhibition via Electrophilic Interactions

OABL’s α,β-unsaturated lactone moiety enables electrophilic interactions with biological nucleophiles, particularly cysteine residues in enzymes. Key findings include:

NF-κB Pathway Inhibition

-

OABL suppresses NF-κB activation by inhibiting IκB kinase (IKK), preventing IκB degradation and subsequent nuclear translocation of NF-κB .

-

Mechanism : The α,β-unsaturated carbonyl group undergoes Michael addition with cysteine residues (e.g., Cys179 in IKKβ), irreversibly inactivating the enzyme .

| Target | Effect | Concentration | Source |

|---|---|---|---|

| IKKβ | Irreversible inhibition | 10 μM | |

| COX-2 | Expression suppression | 10 μM | |

| iNOS | Expression suppression | 10 μM |

Anti-Inflammatory Activity via COX-2 and iNOS Suppression

OABL modulates inflammatory mediators by dual inhibition of COX-2 and inducible nitric oxide synthase (iNOS):

-

COX-2 Inhibition : Blocks prostaglandin E2 (PGE2) synthesis in LPS-stimulated macrophages .

-

iNOS Inhibition : Reduces nitric oxide (NO) production by 80% at 10 μM .

Mechanistic Pathway :

-

LPS/IFN-γ stimulation activates NF-κB.

-

OABL inhibits IKKβ, preventing NF-κB nuclear translocation.

Cytotoxicity and Apoptosis Induction

OABL’s acetyl group enhances lipophilicity, improving cellular uptake and cytotoxicity in cancer cells:

| Cell Line | Effect | IC₅₀ | Source |

|---|---|---|---|

| HL-60 | Apoptosis induction | 15 μM | |

| A549 | Growth suppression | 20 μM |

Structural Influence :

-

Diacetylation (e.g., 1,6-O,O-diacetylbritannilactone) increases cytotoxicity by 40% compared to OABL, attributed to enhanced membrane permeability .

Interaction with Soluble Epoxide Hydrolase (sEH)

A structural analog, 1-acetoxy-6α-(2-methylbutyryl)eriolanolide, demonstrates specific binding to sEH:

Reactivity of the α,β-Unsaturated Lactone

The enone system in OABL participates in nucleophilic addition reactions:

-

In aqueous acidic conditions : Protonation of the α,β-unsaturated carbonyl facilitates nucleophilic attack at the β-carbon, forming 1,4-adducts .

-

Biological relevance : Thiol-containing proteins (e.g., glutathione) may quench OABL’s electrophilicity, influencing its bioavailability .

Structural Modifications and Activity Trends

Acetylation at specific positions modulates OABL’s reactivity:

| Derivative | Modification | Bioactivity Change |

|---|---|---|

| This compound | C1 acetyl | Base activity |

| 1,6-O,O-Diacetylbritannilactone | C1 and C6 acetyl | 40% ↑ cytotoxicity |

| 6β-O-(2-methylbutyryl) variant | C6 ester | ↓ NF-κB inhibition |

Pharmacological Stability

Applications De Recherche Scientifique

Anti-Inflammatory Properties

1-O-Acetylbritannilactone exhibits potent anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and blocking the activation of nuclear factor kappa B (NF-κB). This mechanism is crucial in reducing inflammation in various conditions, including vascular smooth muscle cells exposed to lipopolysaccharides (LPS) .

Key Findings:

- Mechanism of Action: Suppresses NF-κB activation, leading to decreased inflammatory responses.

- Case Study: In vitro studies demonstrated that treatment with 1-O-acetylbritannilactone significantly reduced inflammatory markers in LPS-induced models .

Antioxidant Activity

The compound has been identified as a promising antioxidant agent. It plays a role in combating oxidative stress-related diseases by scavenging free radicals and enhancing cellular defense mechanisms.

Key Findings:

- Oxidative Stress Reduction: It has shown efficacy in reducing oxidative stress markers in various cell types.

- Research Insights: Studies indicate that 1-O-acetylbritannilactone can protect cells from oxidative damage by modulating antioxidant enzyme activities .

Anticancer Activities

1-O-Acetylbritannilactone demonstrates significant cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

Key Findings:

- Apoptosis Induction: In human leukemia HL-60 cells, 1-O-acetylbritannilactone induced apoptosis at concentrations of 50 and 100 µM .

- Mechanism of Action: The compound appears to activate apoptotic pathways and inhibit cell proliferation through various signaling cascades .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 1-O-acetylbritannilactone. It has been shown to protect neuronal cells from glutamate-induced toxicity, which is relevant in neurodegenerative diseases.

Key Findings:

- Cell Viability Improvement: In primary cultures of rat cortical cells, the compound improved cell viability against oxidative stress induced by glutamate .

- Research Insights: The protective effects were quantified using assays such as DPPH and MTT, demonstrating significant neuroprotection at specific concentrations .

Other Notable Applications

Beyond its primary applications, 1-O-acetylbritannilactone has been investigated for its antifungal properties and potential in treating liver toxicity induced by alcohol consumption.

Key Findings:

Mécanisme D'action

1-O-Acetyl britannilactone exerts its effects by inhibiting key signaling pathways involved in inflammation and cancer. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the translocation of this transcription factor to the nucleus. Additionally, it inhibits the activation of Src and focal adhesion kinase, which are involved in cell migration and proliferation . The compound also activates extracellular signal-regulated kinase and Akt signaling pathways, which regulate downstream targets such as tyrosinase and tyrosinase-related proteins .

Comparaison Avec Des Composés Similaires

Britannilactone: The parent compound from which 1-O-Acetyl britannilactone is derived.

Inulicin: Another acetylated derivative of britannilactone with similar biological activities.

Uniqueness: this compound is unique due to its specific acetylation, which enhances its biological activity compared to its parent compound, britannilactone. The acetyl group increases the compound’s ability to inhibit key signaling pathways involved in inflammation and cancer .

Activité Biologique

1-O-Acetylbritannilactone (ABL), a sesquiterpene lactone derived from the flowers of Inula britannica and Inula japonica, has garnered attention for its diverse biological activities, particularly in oncology and inflammation. This article will explore the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

1-O-Acetylbritannilactone exhibits several mechanisms that contribute to its biological effects:

- Inhibition of Cancer Cell Growth : ABL has shown potent anti-cancer activity, particularly against lung cancer cells (A549). It induces apoptosis and inhibits cell proliferation through a dose-dependent mechanism. The compound's efficacy is enhanced when used in combination with chemotherapeutic agents like gemcitabine .

- Anti-Angiogenic Properties : ABL suppresses angiogenesis by regulating the vascular endothelial growth factor (VEGF) signaling pathway. It inhibits the VEGFR-Src-FAK signaling axis, which is crucial for endothelial cell migration and proliferation .

- Anti-Inflammatory Effects : ABL inhibits lipopolysaccharide (LPS)-induced inflammatory responses in vascular smooth muscle cells (VSMCs) by blocking NF-κB activation and reducing COX-2 expression. This suggests its potential use in treating inflammatory diseases .

- Melanogenesis Inhibition : The compound also exhibits anti-melanogenic activity by suppressing tyrosinase expression through ERK and Akt signaling pathways, indicating its potential as a skin-lightening agent .

Summary of Biological Activities

1. Anticancer Activity

A study evaluating the cytotoxic effects of ABL on various human cancer cell lines demonstrated significant inhibition of growth in both drug-sensitive and multi-drug resistant cells. The study utilized MTT assays to quantify cell viability, revealing that ABL's effectiveness was consistent across different cell types .

2. Inflammatory Response Modulation

Research indicated that ABL effectively reduces inflammatory markers in VSMCs exposed to LPS. The compound's ability to inhibit NF-κB translocation to the nucleus was confirmed through Western blot analysis, highlighting its potential therapeutic role in cardiovascular diseases associated with chronic inflammation .

3. Skin Lightening Potential

In vitro studies showed that ABL reduced melanin production in melanocytes by downregulating tyrosinase activity. This effect was mediated through the ERK and Akt pathways, suggesting its application in cosmetic formulations aimed at skin lightening .

Propriétés

IUPAC Name |

4-(4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl)pentyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUFZFLZBUSEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.